molecular formula C₁₃H₁₂BrNO₄ B1142009 N-(7-Methoxy-4-methyl-2-oxo-2H-chromenyl)-2-bromoacetamide CAS No. 439116-23-1

N-(7-Methoxy-4-methyl-2-oxo-2H-chromenyl)-2-bromoacetamide

Cat. No.: B1142009
CAS No.: 439116-23-1
M. Wt: 324.99
InChI Key:
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Description

N-(7-Methoxy-4-methyl-2-oxo-2H-chromenyl)-2-bromoacetamide is a synthetic organic compound that belongs to the class of chromenyl derivatives This compound is characterized by the presence of a chromenyl ring system, which is a fused ring structure containing both benzene and pyrone rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-Methoxy-4-methyl-2-oxo-2H-chromenyl)-2-bromoacetamide typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 7-methoxy-4-methyl-2-oxo-2H-chromene, which can be obtained through the cyclization of appropriate precursors under acidic or basic conditions.

    Bromination: The chromenyl compound is then subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromo group at the desired position.

    Amidation: The brominated intermediate is reacted with an appropriate amine, such as acetamide, under suitable conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(7-Methoxy-4-methyl-2-oxo-2H-chromenyl)-2-bromoacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form a variety of derivatives.

    Oxidation and Reduction: The chromenyl ring system can undergo oxidation or reduction reactions, leading to the formation of different oxidation states and functional groups.

    Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, and sodium methoxide. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and mild heating.

    Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) or sodium borohydride (NaBH4) can be used under controlled conditions to achieve the desired oxidation or reduction.

    Condensation Reactions: Catalysts such as p-toluenesulfonic acid (PTSA) or bases like sodium hydroxide (NaOH) are commonly used in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of N-substituted derivatives, while oxidation and reduction reactions can lead to the formation of hydroxyl or carbonyl-containing compounds.

Scientific Research Applications

    Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Biology: It has been studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. The presence of the chromenyl ring system is known to contribute to these activities.

    Medicine: Research has explored its potential as a lead compound for the development of new therapeutic agents targeting specific enzymes or receptors.

    Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals, dyes, and materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-(7-Methoxy-4-methyl-2-oxo-2H-chromenyl)-2-bromoacetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, such as kinases or proteases, by binding to their active sites and inhibiting their activity.

    Pathways Involved: It can modulate various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction. The chromenyl ring system and the bromoacetamide group play crucial roles in these interactions.

Comparison with Similar Compounds

N-(7-Methoxy-4-methyl-2-oxo-2H-chromenyl)-2-bromoacetamide can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 7-methoxy-4-methyl-2-oxo-2H-chromene-6-carbaldehyde and 7-methoxy-4-methyl-2-oxo-2H-chromene-3-carbonitrile share similar structural features but differ in their functional groups and reactivity.

    Uniqueness: The presence of the bromoacetamide group in this compound imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential biological activities that are not observed in the other similar compounds.

Properties

CAS No.

439116-23-1

Molecular Formula

C₁₃H₁₂BrNO₄

Molecular Weight

324.99

Synonyms

2-Bromo-N-(7-methoxy-4-methyl-2-oxo-2H-1-benzopyran-6-yl)-acetamide;  2-Bromo-N-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)acetamide

Origin of Product

United States

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